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molecular formula C7H8ClNO2 B7826888 2-Chloro-3,4-dimethoxypyridine

2-Chloro-3,4-dimethoxypyridine

Cat. No. B7826888
M. Wt: 173.60 g/mol
InChI Key: USSXRSGDCHLUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910712B2

Procedure details

A solution of diisopropylamine (84.0 μl, 0.599 mmol) and the compound of Example B240 (860 mg, 5.99 mmol) in tetrahydrofuran (4 ml) was added to a solution of 1.06 M phenyllithium cyclopentane-diethyl ether solution in tetrahydrofuran (11 ml) cooled to −78° C. under nitrogen atmosphere. This reaction mixture was stirred at −40° C. for 1 hour, then at −18° C. for another 20 minutes. The reaction mixture was cooled again to −78° C., trimethoxyborate (2.04 ml, 18.0 mmol) was added dropwise thereto, and the resulting mixture was stirred at 0° C. for 20 minutes. At that temperature, aqueous ammonia (29%, 30 ml), ammonium chloride (4.5 g,), and an aqueous hydrogen peroxide solution (30%, 12 ml) were added in this order, and the mixture was stirred at room temperature for 2 hours. Saturated sodium thiosulfate, acetic acid and ethyl acetate were added, and the mixture was washed with saturated brine. The ethyl acetate layer obtained upon filtration through silica gel was concentrated under reduced pressure. The resulting residue was treated in the same manner as in Example B231 to obtain the title compound (31.3 mg).
Quantity
84 μL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
860 mg
Type
reactant
Reaction Step One
Name
phenyllithium cyclopentane diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
[Compound]
Name
trimethoxyborate
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])C)([CH3:3])C.C1CCCC1.C1([Li])C=CC=CC=1.[CH2:20]([O:22][CH2:23]C)C.N.[Cl-:26].[NH4+].OO.S([O-])([O-])(=O)=S.[Na+].[Na+].[O:37]1[CH2:41]CCC1>C(OCC)(=O)C.C(O)(=O)C>[Cl:26][C:1]1[C:3]([O:37][CH3:41])=[C:20]([O:22][CH3:23])[CH:7]=[CH:5][N:4]=1 |f:1.2.3,5.6,8.9.10|

Inputs

Step One
Name
Quantity
84 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
compound
Quantity
860 mg
Type
reactant
Smiles
Name
phenyllithium cyclopentane diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC1.C1(=CC=CC=C1)[Li].C(C)OCC
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
11 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
trimethoxyborate
Quantity
2.04 mL
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
N
Name
Quantity
4.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
12 mL
Type
reactant
Smiles
OO
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at −40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at −18° C. for another 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to −78° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the mixture was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer obtained upon filtration through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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